

Application Note: Quantification of TBBPA-Sulfate in Human Urine using LC-MS/MS

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Compound of Interest		
Compound Name:	TBBPA-sulfate	
Cat. No.:	B15543948	Get Quote

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products to reduce their flammability. Due to its widespread use and potential for human exposure, there is a growing concern regarding its possible adverse health effects. In the human body, TBBPA undergoes metabolism, leading to the formation of various metabolites, including **TBBPA-sulfate**. This conjugated metabolite is excreted in urine and serves as a key biomarker for assessing human exposure to TBBPA. Accurate and sensitive quantification of **TBBPA-sulfate** in urine is therefore crucial for human biomonitoring studies and for understanding the toxicokinetics of TBBPA.

This application note details a robust and sensitive method for the quantification of **TBBPA-sulfate** in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocol Materials and Reagents

- TBBPA-sulfate analytical standard
- 13C12-TBBPA (internal standard)



- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Ammonium acetate
- Oasis HLB SPE cartridges
- Human urine samples

Sample Preparation: Solid-Phase Extraction (SPE)

- Urine Sample Pre-treatment: Centrifuge urine samples to remove any particulate matter.
- SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
- Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
- Elution: Elute the retained **TBBPA-sulfate** and the internal standard with 3 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of the initial mobile phase.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode.

Liquid Chromatography (LC) Conditions:



Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Gradient Program	Time (min)
0.0	_
1.0	
8.0	_
10.0	_
10.1	_
12.0	

Mass Spectrometry (MS) Conditions:

Multiple Reaction Monitoring (MRM) is used for the quantification of TBBPA-sulfate.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
TBBPA-sulfate (Quantifier)	622.7	542.8	30
TBBPA-sulfate (Qualifier)	622.7	462.9	45
13C12-TBBPA (Internal Standard)	554.8	462.9	35



Data Presentation

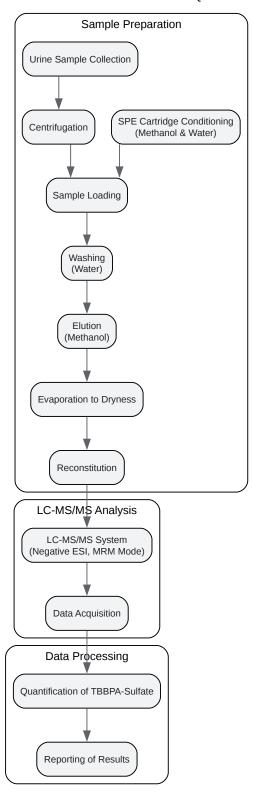
The quantitative data for **TBBPA-sulfate** should be summarized in a table for clear comparison. This includes sample ID, concentration of **TBBPA-sulfate** (in ng/mL), and any relevant quality control data.

Sample ID	TBBPA-Sulfate Concentration (ng/mL)	QC Check
Sample 1	2.5	Pass
Sample 2	1.8	Pass
Sample 3	5.1	Pass

Experimental Workflow Diagram



LC-MS/MS Workflow for TBBPA-Sulfate Quantification





Tetrabromobisphenol A (TBBPA) Phase I Metabolism (e.g., Hydroxylation) Phase II Metabolism (Sulfation) TBBPA-Sulfate Urinary Excretion

Metabolic Pathway of TBBPA to TBBPA-Sulfate

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